Cas no 1807260-00-9 (Ethyl 4-cyano-3-ethyl-2-methylphenylacetate)
Ethyl 4-cyano-3-ethyl-2-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-3-ethyl-2-methylphenylacetate
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- Inchi: 1S/C14H17NO2/c1-4-13-10(3)11(6-7-12(13)9-15)8-14(16)17-5-2/h6-7H,4-5,8H2,1-3H3
- InChI Key: PWLCMWPEOSRHIT-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1=CC=C(C#N)C(CC)=C1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 305
- XLogP3: 3
- Topological Polar Surface Area: 50.1
Ethyl 4-cyano-3-ethyl-2-methylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002612-1g |
Ethyl 4-cyano-3-ethyl-2-methylphenylacetate |
1807260-00-9 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
Ethyl 4-cyano-3-ethyl-2-methylphenylacetate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Ethyl 4-cyano-3-ethyl-2-methylphenylacetate
Ethyl 4-cyano-3-ethyl-2-methylphenylacetate (CAS No. 1807260-00-9): A Comprehensive Overview
Ethyl 4-cyano-3-ethyl-2-methylphenylacetate (CAS No. 1807260-00-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and agrochemicals. Its molecular structure, which includes an ethyl ester group, a cyano functional group, and a phenyl ring with ethyl and methyl substituents, contributes to its diverse chemical properties and reactivity.
The Ethyl 4-cyano-3-ethyl-2-methylphenylacetate molecule is of particular interest due to its ability to serve as a key intermediate in synthetic chemistry. The presence of the cyano group makes it a versatile precursor for further functionalization, allowing chemists to explore various modifications that can enhance its biological activity. This flexibility has made it a valuable building block in the synthesis of more complex molecules, including those with potential pharmacological significance.
In recent years, there has been growing interest in the development of new compounds that can address unmet medical needs. The Ethyl 4-cyano-3-ethyl-2-methylphenylacetate has been studied for its potential role in the synthesis of drugs targeting various diseases. Its structural motifs are reminiscent of several known bioactive molecules, suggesting that it may have therapeutic applications in areas such as oncology, inflammation, and neurodegenerative disorders. Researchers have been exploring its derivatives to identify compounds with enhanced efficacy and reduced side effects.
One of the most compelling aspects of Ethyl 4-cyano-3-ethyl-2-methylphenylacetate is its role in the development of agrochemicals. The compound's structural features make it a suitable candidate for synthesizing pesticides and herbicides that are effective against a broad spectrum of pests while maintaining environmental safety. The cyano group, in particular, can be modified to introduce bioactivity that targets specific enzymatic pathways in pests, leading to more efficient control measures.
The synthesis of Ethyl 4-cyano-3-ethyl-2-methylphenylacetate involves several key steps that highlight the ingenuity of modern organic chemistry. The process typically begins with the reaction of appropriate phenolic precursors with cyanide sources to introduce the cyano group. Subsequent alkylation and esterification steps are then employed to add the ethyl and methyl substituents, respectively. These reactions require precise control over reaction conditions to ensure high yields and purity.
The chemical properties of Ethyl 4-cyano-3-ethyl-2-methylphenylacetate make it an interesting subject for computational studies. Molecular modeling techniques have been used to predict its interactions with biological targets, providing insights into its potential pharmacological activity. These studies have helped researchers design more effective derivatives by identifying key structural features that enhance binding affinity and selectivity.
In conclusion, Ethyl 4-cyano-3-ethyl-2-methylphenylacetate (CAS No. 1807260-00-9) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it a valuable intermediate in synthetic chemistry, while its derivatives hold promise for addressing various medical conditions. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative chemical solutions.
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